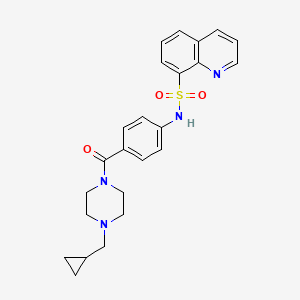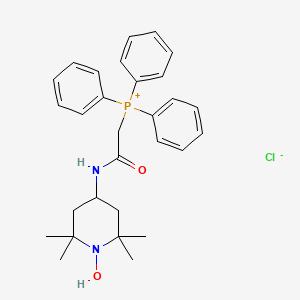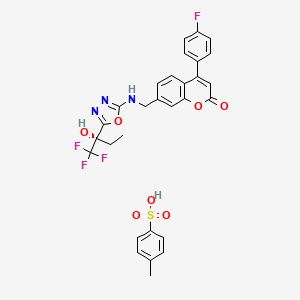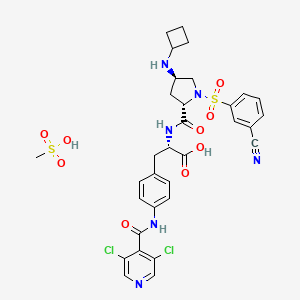
ML299
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decan ring, a bromobenzene ring, a fluorophenyl ring, and an amide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[4.5]decan ring and various substituents . The bromine and fluorine atoms could potentially influence the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its density and possibly its boiling and melting points compared to similar compounds without these halogens .科学的研究の応用
ホスホリパーゼD(PLD)の阻害
ML299は、PLD1/2のデュアルインヒビターとして知られています {svg_1}. ホスホリパーゼDは、細胞増殖、移動、生存を含む様々な細胞プロセスを調節する酵素です {svg_2}. この酵素を阻害することにより、this compoundはこれらのプロセスに影響を与える可能性があります。
2. グリオーマ細胞における侵襲性移動の減少 研究によると、this compoundはU87-MGグリオーマ細胞の侵襲性移動を減少させることが示されています {svg_3}. このことは、this compoundが脳腫瘍の一種であるグリオーマの治療に利用できる可能性を示唆しています。
3. 薬物代謝および薬物動態(DMPK)研究 this compoundは、その吸収、分布、代謝、排泄を理解するためにDMPK研究で使用されてきました {svg_4}. これは、薬効と安全性を決定するために不可欠です。
カスパーゼ3/7の活性化
this compoundは、カスパーゼ3/7を活性化することが判明しています {svg_5}. カスパーゼは、プログラム細胞死(アポトーシス)において重要な役割を果たすプロテアーゼ酵素のファミリーです。 したがって、this compoundはがん細胞のアポトーシスを誘導するために使用できる可能性があります。
タンパク質結合研究
this compoundのタンパク質結合特性は、ラット血漿中で研究されてきました {svg_6}. 薬物が血液中のタンパク質とどのように結合するかを理解することは、その薬物動態と薬力学に関する重要な情報を提供できます。
選択的阻害剤の開発
this compoundは、PLD1およびPLD2の選択的阻害剤の開発に使用されてきました {svg_7}. これらの阻害剤は、これらの酵素の様々な細胞プロセスにおける特定の役割を研究するために使用できます。
作用機序
Target of Action
ML299 primarily targets phospholipases D1 and D2 . These enzymes play a crucial role in lipid signaling pathways, catalyzing the hydrolysis of phosphatidylcholine into choline and phosphatidic acid .
Mode of Action
This compound acts as a selective allosteric modulator and a dual inhibitor of phospholipases D1 and D2 . It binds to these enzymes and inhibits their activity, with IC50 values of 6 and 12 nM, respectively .
Biochemical Pathways
By inhibiting phospholipases D1 and D2, this compound disrupts the normal function of lipid signaling pathways . This can lead to a decrease in the production of phosphatidic acid, a key second messenger in these pathways .
Pharmacokinetics
It’s known that this compound is active in vivo , suggesting that it has suitable bioavailability.
Result of Action
The inhibition of phospholipases D1 and D2 by this compound leads to a decrease in invasive migration in U87-MG glioblastoma cells . It also increases caspase 3/7 activity in serum-free conditions , indicating that it may induce apoptosis in certain cell types.
生化学分析
Biochemical Properties
ML299 interacts with phospholipases D1 and D2, enzymes that play a crucial role in lipid signaling pathways . It acts as a selective allosteric modulator and a potent inhibitor of these enzymes, with IC50 values of 6 nM and 12 nM, respectively .
Cellular Effects
This compound has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that it may influence cell function by modulating cell signaling pathways and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with phospholipases D1 and D2 . By acting as a selective allosteric modulator and potent inhibitor of these enzymes, this compound can influence changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in lipid signaling pathways through its interaction with phospholipases D1 and D2
特性
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of ML299?
A1: this compound inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that this compound interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.
Q2: What is the significance of inhibiting PLD1 and PLD2?
A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like this compound hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.
Q3: What in vitro data supports the efficacy of this compound?
A3: Research demonstrates that this compound effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that this compound could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.
Q4: Are there any insights into the pharmacokinetic properties of this compound?
A4: While specific details are not provided in the abstracts, research suggests that this compound exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of this compound in other animal models and eventually in humans.
Q5: What is the significance of the crystal structures of human PLD1 and PLD2?
A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.
Q6: How can the structural information be used for drug discovery?
A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of this compound), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)





![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)